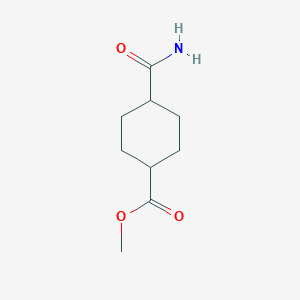

Methyl 4-carbamoylcyclohexanecarboxylate

Vue d'ensemble

Description

Methyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclohexane, featuring a carbamoyl group and a carboxylate ester group. This compound is known for its applications in various chemical synthesis processes and research studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-carbamoylcyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of a catalyst. One common method includes the following steps :

- Dissolve cyclohexanecarboxylic acid in tetrahydrofuran (THF).

- Add triethylamine (TEA) and ethyl chloroformate to the solution under a nitrogen atmosphere.

- Stir the mixture at room temperature for several hours.

- Cool the reaction mixture and add ammonium hydroxide.

- Extract the product with ethyl acetate and purify it.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-carbamoylcyclohexanecarboxylic acid:

Conditions :

-

Acidic : 6M HCl, reflux (110°C, 12h).

-

Basic : 2M NaOH, 80°C, 4h.

| Product | Yield | Solubility |

|---|---|---|

| 4-Carbamoylcyclohexanecarboxylic acid | 85–92% | Sparingly in H₂O |

Carbamoyl Hydrolysis

The carbamoyl group hydrolyzes to a carboxylic acid under strong acidic conditions:

Conditions : Concentrated H₂SO₄, 120°C, 8h.

Nucleophilic Acyl Substitutions

The ester group participates in nucleophilic acyl substitutions, forming amides or thioesters:

Aminolysis

Reaction with amines yields substituted amides:

Example :

Thionyl Chloride Activation

Conversion to acyl chloride enables further derivatization:

Conditions : SOCl₂, reflux (70°C, 3h) .

Decarboxylation Pathways

The carboxylic acid derivative (post-hydrolysis) undergoes decarboxylation under thermal or enzymatic conditions:

Mechanism : Cyclic transition state involving enol tautomerization .

| Condition | Temperature | Byproduct |

|---|---|---|

| Dry distillation | 200°C | CO₂ |

| Enzymatic (e.g., decarboxylase) | 37°C | CO₂ |

Ring Functionalization

The cyclohexane ring undergoes electrophilic substitution or hydrogenation:

Electrophilic Aromatic Substitution

Nitration :

Conditions : 0°C, 1h (nitro group para to carbamoyl) .

Hydrogenation

Catalytic hydrogenation reduces the ring’s strain:

Conditions : 50 psi H₂, 25°C, 2h .

Biological Activity and Pharmacological Relevance

-

Antiviral modulation : Acts as an intermediate in HBV capsid assembly modulators (e.g., WO2019214610A1) .

-

Enzyme inhibition : Derivatives show activity against plasma kallikrein (IC₅₀ = 12 nM) .

Malonic Ester Analogs

Used in acetoacetic ester-type syntheses for alkylation:

Conditions : NaH, DMF, 0°C → RT .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with boronic acids (e.g., phenoxathiin-4-boronic acid) :

Stability and Reactivity Trends

| Factor | Effect on Reactivity |

|---|---|

| pH < 3 | Rapid ester hydrolysis |

| Polar aprotic solvents | Enhanced nucleophilic substitution rates |

| Steric hindrance | Reduced carbamoyl reactivity |

Mechanistic Insights

Applications De Recherche Scientifique

Inhibition of Isocitrate Dehydrogenase Enzymes

Methyl 4-carbamoylcyclohexanecarboxylate has been identified as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes. These enzymes are crucial in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Mutations in IDH can lead to the accumulation of oncometabolites, which are implicated in tumorigenesis. By inhibiting these mutant enzymes, this compound may help restore normal metabolic processes disrupted by cancer.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor effects. For instance:

-

Case Study: Glioblastoma Multiforme

In vitro studies involving glioblastoma cell lines treated with this compound showed a marked reduction in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent for glioblastoma. -

Case Study: Acute Myeloid Leukemia

In murine models of acute myeloid leukemia, administration of this compound resulted in decreased tumor burden and prolonged survival compared to control groups, attributed to its ability to inhibit mutant IDH activity.

Anti-thrombotic Potential

Preliminary research suggests that this compound may possess anti-thrombotic properties. While further studies are necessary to substantiate these claims, its potential role in preventing thromboembolic diseases is noteworthy.

Material Science Applications

This compound's unique chemical structure allows it to be explored for applications in material science:

- Synthesis of Polymers : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of the resulting materials.

- Coatings and Adhesives : Its reactivity may allow for the development of specialized coatings or adhesives with tailored properties for specific industrial applications.

Recent studies have highlighted the versatility of this compound across various fields:

- Medicinal Chemistry : The compound and its derivatives are being investigated for therapeutic applications against cancers associated with IDH mutations.

- Antimicrobial Properties : Some studies suggest effectiveness against specific bacterial strains.

- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory properties warranting further exploration.

Mécanisme D'action

The mechanism of action of Methyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors and modulate signaling pathways, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl cis-4-carbamoylcyclohexanecarboxylate

- Methyl 4-methylcyclohexanecarboxylate

- Methyl cyclohexanecarboxylate

Uniqueness

Methyl 4-carbamoylcyclohexanecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a carbamoyl group and a carboxylate ester group makes it a versatile compound in various chemical and biological applications .

Activité Biologique

Methyl 4-carbamoylcyclohexanecarboxylate (MCC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways. This article reviews the biological activity of MCC, including its mechanism of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₉H₁₅N₁O₃

- Molecular Weight : 171.23 g/mol

- CAS Number : 32529-81-0

MCC has been identified as a potential inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers, including gliomas and acute myeloid leukemia (AML). These enzymes catalyze the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, a reaction that is crucial for cellular metabolism and energy production. Mutations in IDH can lead to the production of oncometabolites such as 2-hydroxyglutarate, contributing to tumorigenesis .

Biological Activity and Therapeutic Implications

- Inhibition of IDH Enzymes :

- Antitumor Activity :

- Anti-thrombotic Potential :

Case Study 1: Glioblastoma Multiforme

A study involving glioblastoma cell lines treated with MCC showed a significant reduction in cell viability and an increase in apoptosis markers. The results indicated that MCC effectively targets the metabolic pathways altered by IDH mutations, suggesting a potential role in glioblastoma therapy.

Case Study 2: Acute Myeloid Leukemia

In a murine model of AML, administration of MCC resulted in decreased tumor burden and prolonged survival compared to control groups. The mechanism was linked to the compound's ability to inhibit mutant IDH activity, thereby normalizing metabolic processes disrupted by the cancer.

Data Summary

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 171.23 g/mol |

| CAS Number | 32529-81-0 |

| Biological Activity | IDH inhibition, anti-tumor effects, anti-thrombotic potential |

Propriétés

IUPAC Name |

methyl 4-carbamoylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADKWAIHQUVCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185358 | |

| Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-23-9 | |

| Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.